molecular formula C18H15F3N2O2 B2526407 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 941957-13-7

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2526407
CAS No.: 941957-13-7
M. Wt: 348.325
InChI Key: FVADGBJZKJGOOT-UHFFFAOYSA-N
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Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a pyrrolidinone ring and a trifluoromethyl group attached to a benzamide structure

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amide coupling reaction, typically using reagents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the pyrrolidinone ring or the benzamide structure.

    Substitution: Nucleophilic substitution reactions can be performed to replace the trifluoromethyl group with other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols.

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. This positioning can enhance its stability, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-8-6-12(7-9-13)17(25)22-14-3-1-4-15(11-14)23-10-2-5-16(23)24/h1,3-4,6-9,11H,2,5,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVADGBJZKJGOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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